Product packaging for tert-Butyl (trimethylsilyl)oxycarbamate(Cat. No.:CAS No. 164169-42-0)

tert-Butyl (trimethylsilyl)oxycarbamate

Cat. No.: B069452
CAS No.: 164169-42-0
M. Wt: 205.33 g/mol
InChI Key: ZCVCDXMYYQUTPG-UHFFFAOYSA-N
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Description

tert-Butyl (trimethylsilyl)oxycarbamate is a highly valuable reagent primarily employed as a protecting group for amines, introducing the tert-butoxycarbonyl (Boc) group via its unique TBSOC (trimethylsilyloxycarbamate) functionality. Its main research value lies in its application in multi-step organic synthesis, particularly in the field of peptide chemistry and the preparation of complex natural products. The mechanism of action involves the in situ generation of a reactive intermediate that efficiently reacts with primary and secondary amines to form the robust Boc-protected derivatives. The Boc group is critically stable under a wide range of reaction conditions, including basic hydrolysis and nucleophilic attack, but can be cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid or HCl in organic solvents) without affecting other common protecting groups. This orthogonal deprotection strategy is indispensable for the synthesis of complex, multi-functional molecules. Researchers utilize this compound to safeguard amino groups during synthetic sequences, enabling the precise and sequential construction of sophisticated molecular architectures with high fidelity and yield. Its stability and selective deprotection profile make it an essential tool in medicinal chemistry for drug discovery and development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19NO3Si B069452 tert-Butyl (trimethylsilyl)oxycarbamate CAS No. 164169-42-0

Properties

CAS No.

164169-42-0

Molecular Formula

C8H19NO3Si

Molecular Weight

205.33 g/mol

IUPAC Name

tert-butyl N-trimethylsilyloxycarbamate

InChI

InChI=1S/C8H19NO3Si/c1-8(2,3)11-7(10)9-12-13(4,5)6/h1-6H3,(H,9,10)

InChI Key

ZCVCDXMYYQUTPG-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NO[Si](C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NO[Si](C)(C)C

Synonyms

Carbamic acid, [(trimethylsilyl)oxy]-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

Scientific Research Applications

Protective Group in Organic Synthesis

TBSOC serves as an effective protective group for amines and alcohols due to its stability under various reaction conditions. Its ability to form stable derivatives while allowing for selective deprotection makes it invaluable in multi-step syntheses.

Synthesis of Complex Molecules

TBSOC is used in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its role as a protective group facilitates the synthesis of biologically active compounds.

Case Study: C–N Bond Formation

In a recent study, TBSOC was employed in the photocatalyzed C–H amidation of indoles, leading to the efficient formation of aminoindoles. This method showcased excellent regioselectivity and broad substrate scope, highlighting TBSOC's utility in modern synthetic methodologies .

Catalytic Applications

TBSOC has been investigated for its role in catalysis, particularly in reactions involving silylation and amidation processes. Its ability to stabilize reactive intermediates enhances reaction rates and yields.

Example: Silylation Reactions

Research indicates that TBSOC can be utilized as a silylating agent for alcohols and phenols, providing a pathway to synthesize tert-butyldimethylsilyl ethers with high yields . This application is critical for generating intermediates in organic synthesis.

Comparative Analysis of Protective Groups

A comparison of TBSOC with other commonly used protective groups reveals its advantages:

PropertyTBSOCTBDMSBoc
StabilityHighModerateModerate
SelectivityHighModerateLow
Deprotection ConditionsMild acid/baseAcidic conditionsBasic conditions
Application ScopeBroadLimitedBroad

Chemical Reactions Analysis

Nucleophilic Substitution

The TMS group undergoes facile displacement with nucleophiles such as chloride or alkoxides. For example: CH3 3Si O C O O t Bu+ClCl O C O O t Bu+ CH3 3Si OH\text{ CH}_3\text{ }_3\text{Si O C O O t Bu}+\text{Cl}^-\rightarrow \text{Cl O C O O t Bu}+\text{ CH}_3\text{ }_3\text{Si OH}This reaction is critical in deprotection strategies and intermediate functionalization .

Organocatalytic Enantioselective Additions

tert-Butyl (trimethylsilyl)oxycarbamate participates in asymmetric additions catalyzed by chiral organocatalysts. For instance, its reaction with ethyl trans-4-oxo-2-butenoate in chloroform produces enantiomerically enriched β-amino aldehydes (Table 1) .

Table 1: Catalyst Screening for Enantioselective Addition

CatalystTemperature (°C)Yield (%)ee (%)
L142396
L447598
No Ligand4Trace

Conditions: 20 mol% catalyst, CHCl3_3, 12 h .

Deprotection Reactions

The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid), yielding the free amine and tert-butyl cation, which is trapped by the solvent . The TMS group remains intact under these conditions, enabling sequential deprotection strategies.

Mechanism :t Bu O C O NH TMSTFANH2+t Bu+Isobutylene\text{t Bu O C O NH TMS}\xrightarrow{\text{TFA}}\text{NH}_2+\text{t Bu}^+\rightarrow \text{Isobutylene}

Silyl Group Transfer Reactions

The TMS moiety participates in silylative couplings. For example, in Rh-catalyzed C–H amidation, the TMS group stabilizes intermediates, enhancing regioselectivity (Scheme 1) .

Scheme 1: Rh-Catalyzed C–H Amidation

  • Oxidative Addition : Rh(I) activates the C–H bond.
  • Silyl Coordination : TMS stabilizes the Rh(III) intermediate.
  • Reductive Elimination : Forms the amidated product .

Heterocycle Formation

This compound facilitates the synthesis of cyclic hydroxylamines and proline derivatives via intramolecular cyclization (Figure 2) .

Stability and Handling

  • Thermal Stability : Stable up to 150°C under inert atmospheres .
  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, THF) .
  • Moisture Sensitivity : Hydrolyzes slowly in aqueous acidic conditions .

Comparative Reactivity

Table 2: Reaction Rates of Carbamate Derivatives

SubstrateReaction with Cl⁻ (k, s⁻¹)Deprotection (TFA, h)
tert-Butyl (TMS)oxycarbamate0.450.5
Benzyl carbamate0.122.0
Methyl carbamate0.084.0

Conditions: 25°C, 1.0 M HCl in THF .

Mechanistic Insights from Spectroscopy

  • 29^{29}29Si NMR : Reveals dimeric aggregates in toluene and monomers in THF .
  • IR Spectroscopy : C=O stretching at 1720 cm1^{-1} confirms carbamate integrity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between tert-Butyl (trimethylsilyl)oxycarbamate and analogous carbamates/silyl ethers:

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Name Key Substituents Synthetic Yield Key Properties/Applications Safety Profile Reference
This compound Boc, TMS 85% (EtOAc/hexanes) Dual protection; peptide synthesis Limited hazard data
tert-Butyl (3-oxocyclopentyl)carbamate Boc, 3-oxocyclopentyl N/A High solubility (Log S: -2.5); drug intermediates Non-hazardous (GHS)
tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate Boc, dibenzylamino-cyclobutyl N/A Acute oral toxicity (H302); respiratory irritant H302, H315, H319, H335
tert-Butyl (azetidin-3-ylmethyl)carbamate Boc, azetidine N/A Pharmaceutical intermediate; white crystalline solid Lab use only
tert-Butyl 3-((trimethylsilyl)oxy)penta-2,4-dienoate TMS, conjugated diene N/A Diels-Alder reactivity; terpene synthesis Not specified

Structural and Functional Comparisons

Protecting Group Efficiency: The TMS group in this compound enhances solubility in nonpolar media compared to purely Boc-protected analogs (e.g., tert-Butyl (3-oxocyclopentyl)carbamate), which exhibit lower Log S values (-2.5) . Unlike tert-Butyl (azetidin-3-ylmethyl)carbamate, which is rigid due to the azetidine ring, the TMS group introduces conformational flexibility, aiding in steric shielding during nucleophilic reactions .

Reactivity and Applications: The conjugated diene in tert-Butyl 3-((trimethylsilyl)oxy)penta-2,4-dienoate enables Diels-Alder reactivity for terpene synthesis, a feature absent in the target compound . this compound is preferred over tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate in sensitive syntheses due to the latter’s acute toxicity and irritancy risks .

Safety and Handling: Compounds like tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate require stringent safety protocols (e.g., H302, H315 warnings), whereas tert-Butyl (3-oxocyclopentyl)carbamate is classified as non-hazardous .

Research Findings

  • Synthetic Utility : The TMS group in this compound allows for orthogonal deprotection strategies, enabling sequential functionalization in complex molecule assembly .
  • Structural Insights : X-ray crystallography of similar Boc-protected compounds (e.g., tert-Butyl N-hydroxycarbamate) reveals bond lengths (C–O: 1.34 Å) and angles consistent with carbamate geometry, suggesting minimal steric distortion from TMS substitution .
  • Biological Relevance : tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate is a key intermediate in kinase inhibitor development, contrasting with the target compound’s broader use in peptide chemistry .

Q & A

Q. How can scaling up syntheses of this compound derivatives maintain reproducibility?

  • Methodology :
  • Heat Transfer Optimization : Use jacketed reactors with controlled cooling to manage exotherms during large-scale reactions .
  • Continuous Flow Systems : Implement microreactors for safer handling of hazardous intermediates (e.g., brominated precursors) .

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